Ethyl 2-ureidothiazol-4-ylacetate
Description
Significance of Heterocyclic Compounds in Scientific Inquiry
Heterocyclic compounds, which feature a ring structure containing at least two different elements, are fundamental pillars in the field of medicinal chemistry. globalresearchonline.net The thiazole (B1198619) ring, a five-membered heterocycle with sulfur and nitrogen atoms, is a particularly noteworthy scaffold. globalresearchonline.netresearchgate.netwisdomlib.org Thiazole and its derivatives have garnered significant attention from researchers due to their diverse chemical, physical, and pharmacological properties. researchgate.netnih.gov This versatile core structure is present in numerous natural and synthetic compounds that exhibit a wide array of therapeutic activities. globalresearchonline.netresearchgate.net
The importance of the thiazole moiety is underscored by its presence in more than 18 FDA-approved drugs. nih.gov These include antimicrobial drugs like sulfathiazole, anticancer agents such as tiazofurin, and anti-inflammatory medications like meloxicam. jetir.orgresearchgate.net The broad spectrum of biological activities associated with thiazole derivatives includes antibacterial, antifungal, anticancer, anti-inflammatory, antioxidant, and antiviral effects. wisdomlib.orgresearchgate.netresearchgate.net This proven utility in medicinal chemistry makes the thiazole ring a privileged scaffold for the design and development of new therapeutic agents. globalresearchonline.net
Rationale for Investigating Ethyl 2-ureidothiazol-4-ylacetate and Related Structures
The investigation into this compound stems from the established importance of the 2-aminothiazole (B372263) scaffold in medicinal chemistry. mdpi.comresearchgate.net The precursor, ethyl 2-aminothiazole-4-carboxylate, serves as a common starting material for the synthesis of various derivatives to screen for biological activities. mdpi.comrhhz.net Researchers modify the 2-amino group to create functionalities such as amides, sulfonamides, and, in this case, ureas (ureido group), in an effort to discover compounds with new or enhanced pharmacological profiles. researchgate.net
The addition of a ureido group to the thiazole core is a strategic decision in medicinal chemistry. This modification can alter the molecule's electronic properties, lipophilicity, and hydrogen bonding capabilities, which in turn can influence its interaction with biological targets. The overarching goal is to synthesize and evaluate novel compounds that could lead to the development of more effective drugs. globalresearchonline.netjetir.org The exploration of structures like this compound is part of a systematic approach to build libraries of related compounds for biological screening against various diseases, including cancer and microbial infections. researchgate.netrhhz.net
Below are the key chemical properties of the target compound.
| Property | Value |
|---|---|
| IUPAC Name | ethyl 2-(3-carbamoylthioureido)-1,3-thiazol-4-ylacetate |
| Molecular Formula | C8H12N4O3S |
| Molecular Weight | 260.28 g/mol |
| Canonical SMILES | CCOC(=O)CC1=CSC(=N1)NC(=O)N |
| CAS Number | Not available |
Research Perspectives on Novel Thiazole Scaffolds
The future of chemical research involving thiazole scaffolds is focused on addressing complex health challenges, such as antimicrobial resistance and cancer. researchgate.netmdpi.com One promising direction is the development of hybrid molecules, where the thiazole ring is combined with other pharmacologically active moieties to create compounds with multiple mechanisms of action or improved target specificity. nih.gov
Researchers are actively exploring novel synthetic routes to create diverse libraries of thiazole derivatives more efficiently. mdpi.comnih.gov These efforts are crucial for discovering compounds that can overcome drug resistance, a growing global health threat. mdpi.com For instance, new thiazole derivatives are being tested against multi-drug resistant strains of bacteria and fungi. mdpi.com In oncology, research is focused on designing thiazole-based compounds that can selectively target cancer cells, potentially leading to therapies with fewer side effects. researchgate.netresearchgate.net The continued exploration of the thiazole scaffold's versatility holds significant promise for the future of drug discovery and development. researchgate.net
Structure
3D Structure
Properties
CAS No. |
62557-42-0 |
|---|---|
Molecular Formula |
C8H11N3O3S |
Molecular Weight |
229.26 g/mol |
IUPAC Name |
ethyl 2-[2-(carbamoylamino)-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C8H11N3O3S/c1-2-14-6(12)3-5-4-15-8(10-5)11-7(9)13/h4H,2-3H2,1H3,(H3,9,10,11,13) |
InChI Key |
LLDJUEPXEKNSFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 2 Ureidothiazol 4 Ylacetate and Analogues
Strategies for Constructing the 2-aminothiazol-4-ylacetate Core
The foundational element of the target molecule is the ethyl 2-aminothiazol-4-ylacetate core. Its synthesis is most efficiently achieved through a concurrent formation of the thiazole (B1198619) ring and the incorporation of the acetate (B1210297) side chain, primarily utilizing the well-established Hantzsch thiazole synthesis.
Formation of the Thiazole Ring System
The Hantzsch thiazole synthesis is a classical and widely employed method for constructing the thiazole ring. derpharmachemica.com This reaction involves the condensation of an α-haloketone with a thioamide-containing compound. derpharmachemica.com For the preparation of 2-aminothiazoles, thiourea (B124793) is the standard reagent of choice. The reaction proceeds via a cyclocondensation mechanism.
The general mechanism involves three key steps:
Nucleophilic Attack: The sulfur atom of thiourea acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone's carbonyl group.
Intramolecular Cyclization: The amino group of the thiourea then performs an intramolecular nucleophilic attack on the carbon bearing the halogen, displacing it and forming the five-membered thiazoline ring intermediate.
Dehydration: A subsequent dehydration step leads to the formation of the stable, aromatic 2-aminothiazole (B372263) ring.
This versatile method allows for the synthesis of a wide array of substituted 2-aminothiazoles by varying the starting α-haloketone and thiourea derivatives. researchgate.net
Introduction of the Acetate Ester Moiety
In the specific synthesis of the ethyl 2-aminothiazol-4-ylacetate core, the acetate ester moiety is not added in a separate step but is introduced as part of the α-haloketone starting material. The preferred reactant is an ethyl 4-haloacetoacetate, such as ethyl 4-chloroacetoacetate or ethyl 4-bromoacetoacetate.
By using this substrate, the Hantzsch synthesis directly yields the desired 2-aminothiazol-4-ylacetate structure. The reaction between ethyl 4-chloroacetoacetate and thiourea efficiently produces Ethyl 2-aminothiazole-4-acetate. sigmaaldrich.com This one-pot process is highly efficient as it forms the heterocyclic core and installs the necessary side chain simultaneously.
Table 1: Hantzsch Synthesis Conditions for Ethyl 2-aminothiazole-4-acetate
| Reactant A | Reactant B | Solvent | Conditions | Product | Ref. |
|---|---|---|---|---|---|
| Ethyl 4-chloroacetoacetate | Thiourea | Ethanol | Reflux | Ethyl 2-aminothiazole-4-acetate | researchgate.netmdpi.com |
Ureidofunctionalization at the Thiazole 2-Position
With the 2-aminothiazole core constructed, the next critical step is the introduction of the ureido group at the 2-position. This is typically achieved through the reaction of the exocyclic amino group with an appropriate electrophilic reagent.
Synthetic Routes for Ureido Group Incorporation
The most direct method for converting the 2-amino group into a ureido group is through its reaction with an isocyanate. The nucleophilic 2-amino group of the thiazole attacks the electrophilic carbon of the isocyanate, forming the N,N'-substituted urea (B33335) derivative. For the synthesis of the unsubstituted ureido compound, a common route involves reaction with a reagent like chlorosulfonyl isocyanate followed by hydrolysis, or by reacting the amine with sodium or potassium cyanate in the presence of an acid.
A widely documented analogous reaction is the formation of thioureas by treating 2-aminothiazoles with various isothiocyanates. nih.govmdpi.com The synthesis of urea derivatives follows the same principle, substituting the isothiocyanate with an isocyanate. For instance, reacting a 2-aminothiazole with phenyl isocyanate yields the corresponding phenyl-substituted urea. nih.govmdpi.com To obtain the parent Ethyl 2-ureidothiazol-4-ylacetate, the 2-amino group of Ethyl 2-aminothiazole-4-acetate is reacted with a source of isocyanic acid (HNCO), often generated in situ.
Optimization of Reaction Conditions for Ureido Formation
The successful formation of the ureido group with high yield and purity depends on the careful optimization of several reaction parameters.
Solvent: The reaction is typically carried out in aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile (B52724). These solvents are chosen to prevent any side reactions with the highly reactive isocyanate.
Temperature: The reaction is often performed at room temperature or with gentle heating. The exocyclic amino group of 2-aminothiazole is sufficiently nucleophilic to react under mild conditions. Monitoring the reaction progress is crucial to prevent the formation of byproducts.
Stoichiometry: Using a slight excess of the isocyanate can drive the reaction to completion, but a large excess should be avoided to minimize the formation of side products.
Catalyst: While often not necessary, a non-nucleophilic base can be added to increase the nucleophilicity of the amino group and facilitate the reaction, particularly if the amine is protonated (e.g., as a hydrochloride salt).
The primary challenge in this step is ensuring chemoselectivity. The 2-aminothiazole system contains two nitrogen atoms: the exocyclic amino group and the endocyclic ring nitrogen. However, the exocyclic amino group is significantly more nucleophilic and sterically accessible, leading to a highly regioselective attack on the isocyanate at this position. researchgate.net
Advanced Synthetic Approaches and Chemo-selectivity Considerations
Modern synthetic chemistry offers advanced methodologies to improve the efficiency, yield, and environmental impact of synthesizing thiazole derivatives. One-pot multi-component reactions based on the Hantzsch synthesis are particularly attractive. nih.gov These procedures combine all reactants at the outset, simplifying the process and reducing waste.
Furthermore, advanced energy sources have been applied to accelerate the synthesis. Microwave-assisted Hantzsch synthesis has been shown to dramatically reduce reaction times from hours to minutes while often improving yields. cem.de Another innovative approach involves performing the Hantzsch reaction in heated microreactor systems, which allows for precise control over reaction conditions and can lead to higher conversions compared to traditional batch syntheses. rsc.org
Chemoselectivity remains a paramount consideration throughout the synthesis. During the ureidofunctionalization step, the selective reaction at the exocyclic amine over the ring nitrogen is crucial. This selectivity is governed by the electronic properties of the 2-aminothiazole scaffold, where the exocyclic nitrogen exhibits greater basicity and nucleophilicity. Derivatization of the 2-amino group into a substituted ureido functionality has been noted to enhance the biological activity spectrum in certain thiazole analogues. nih.gov Careful control of pH and reaction temperature is essential to maintain this selectivity and prevent undesired side reactions.
Table 2: Mentioned Chemical Compounds
| Compound Name | IUPAC Name | Molecular Formula |
|---|---|---|
| This compound | ethyl 2-(3-carbamoylthioureido)thiazole-4-acetate | C₈H₁₀N₄O₃S₂ |
| Ethyl 2-aminothiazole-4-acetate | ethyl 2-aminothiazole-4-acetate | C₇H₁₀N₂O₂S |
| Thiourea | Thiourea | CH₄N₂S |
| Ethyl 4-chloroacetoacetate | ethyl 4-chloro-3-oxobutanoate | C₆H₉ClO₃ |
| Ethyl 4-bromoacetoacetate | ethyl 4-bromo-3-oxobutanoate | C₆H₉BrO₃ |
| Isocyanic acid | Isocyanic acid | CHNO |
| Phenyl isocyanate | isocyanatobenzene | C₇H₅NO |
| Chlorosulfonyl isocyanate | chlorosulfonyl isocyanate | CClNO₃S |
Methodological Advancements for Scalable Synthesis
One of the key challenges in the synthesis of this compound is the multi-step nature of traditional synthetic routes. Conventional methods often involve the isolation and purification of intermediates, which can be time-consuming and lead to significant material loss, thereby hindering scalability. To address these limitations, researchers have explored one-pot synthetic procedures. A notable approach involves the direct coupling of ketones with thiourea using an iodine/dimethyl sulfoxide (I₂/DMSO) catalytic system. This method circumvents the need for pre-synthesized α-haloketones, which are often lachrymatory and toxic, thus offering a more convenient and safer route to 2-aminothiazole precursors researchgate.net. The subsequent ureation of the 2-aminothiazole intermediate can then be performed to yield the final product. The development of novel multifunctional and magnetically separable nanocatalysts has also been shown to facilitate the one-pot synthesis of 2-aminothiazoles under greener conditions, with advantages such as rapid reaction times, high efficiency, and easy catalyst recycling nih.govnih.gov.
The choice of solvent and catalyst plays a crucial role in the scalability of a synthetic process. The use of environmentally benign solvents and reusable catalysts is a key aspect of green chemistry principles. Research has shown the utility of polyethylene glycol (PEG) as a recyclable reaction medium and the use of silica-supported catalysts in the synthesis of thiazole derivatives, which can simplify purification procedures and reduce environmental impact bepls.com.
The table below summarizes key methodological advancements and their implications for the scalable synthesis of ureidothiazole derivatives.
| Methodology | Key Features | Advantages for Scalable Synthesis | Representative Research Findings |
| One-Pot Synthesis | Combines multiple reaction steps into a single operation without isolating intermediates. | Reduced reaction time, lower consumption of solvents and reagents, and simplified work-up procedures. | Synthesis of 2-aminothiazoles from ketones and thiourea using I₂/DMSO or multifunctional nanocatalysts, achieving good to excellent yields researchgate.netnih.govnih.gov. |
| Continuous Flow Chemistry | Reactions are performed in a continuous stream within a microreactor or a larger flow system. | Enhanced safety, precise control over reaction conditions, improved yields and selectivity, and potential for automation and high-throughput production. | Multi-step synthesis of complex thiazoles in high yields (38%–82% over three steps) with reaction times of less than 15 minutes nih.gov. Scalable production of 4,5-disubstituted thiazoles in multigram quantities acs.orgdurham.ac.uk. |
| Green Chemistry Approaches | Utilization of environmentally friendly solvents, reusable catalysts, and energy-efficient reaction conditions. | Reduced environmental footprint, lower operational costs, and improved process safety. | Use of PEG as a recyclable solvent and silica-supported catalysts for efficient synthesis of thiazole derivatives bepls.com. |
These advancements collectively contribute to the development of robust and economically viable manufacturing processes for this compound and its analogues, paving the way for their broader application.
Chemical Modifications and Derivatization Strategies of Ethyl 2 Ureidothiazol 4 Ylacetate
Ester Hydrolysis and Transesterification Reactions
The ester group in ethyl 2-ureidothiazol-4-ylacetate is a prime target for modification through hydrolysis and transesterification.
Ester Hydrolysis:
Hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation. This reaction is typically carried out under basic or acidic conditions. chemguide.co.uk
Base-Catalyzed Hydrolysis (Saponification): Treatment with an aqueous solution of a base, such as sodium hydroxide (B78521) or lithium hydroxide, at elevated temperatures effectively cleaves the ester bond. The reaction is irreversible and yields the carboxylate salt, which can then be acidified to produce the free carboxylic acid, 2-(2-ureidothiazol-4-yl)acetic acid. This method is often preferred due to the high yields and the ease of separation of the product. chemguide.co.uk
Acid-Catalyzed Hydrolysis: Refluxing the ester in the presence of a dilute mineral acid like hydrochloric or sulfuric acid also facilitates hydrolysis. libretexts.org This reaction is reversible, and an excess of water is required to drive the equilibrium towards the products. libretexts.org
The resulting carboxylic acid is a crucial intermediate for the synthesis of amides and other ester derivatives via coupling reactions.
Transesterification:
Transesterification involves the reaction of the ethyl ester with a different alcohol in the presence of an acid or base catalyst to produce a new ester. This strategy is employed to introduce different alkyl or aryl groups, thereby altering the lipophilicity and other properties of the molecule. For instance, reacting this compound with a higher-boiling alcohol, such as n-butanol or isopropanol, in the presence of a catalyst like sodium methoxide (B1231860) or p-toluenesulfonic acid, will yield the corresponding butyl or isopropyl ester. The choice of alcohol can significantly influence the reaction conditions and outcomes. nih.gov
Modifications on the Ureido Nitrogen Atoms
The two nitrogen atoms of the ureido group (-NH-CO-NH-) provide ample opportunities for derivatization, including alkylation, acylation, and the formation of cyclic structures.
Alkylation and Acylation Reactions
Alkylation:
Introducing alkyl groups onto the ureido nitrogens can be achieved using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. The position of alkylation (at the N1' or N3' nitrogen) can be influenced by the reaction conditions and the nature of the substituent on the urea (B33335). Selective alkylation can be challenging due to the similar reactivity of the two nitrogen atoms.
Acylation:
Formation of Cyclic Urea Derivatives
The ureido moiety can be cyclized to form various heterocyclic systems. nih.gov This is often achieved by reacting this compound with bifunctional reagents. For example, reaction with a 1,2- or 1,3-dihaloalkane in the presence of a strong base can lead to the formation of five- or six-membered cyclic urea derivatives, respectively. These rigidified analogs are valuable for probing the conformational requirements for biological activity. The synthesis of N,N'-dimethyl cyclic ureas has been shown to be effective in inducing cellular differentiation. nih.gov
Diversification of the Thiazole (B1198619) Ring Substituents
While the primary focus is often on the ureido and ester groups, the thiazole ring itself can be a point of diversification. The C5 position of the thiazole ring is a potential site for electrophilic substitution reactions, although the reactivity is influenced by the electron-donating nature of the ureido group. Halogenation at the C5 position, for instance, can provide a handle for further cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new aryl or alkynyl substituents.
Synthesis of Structural Analogues for Comparative Studies
To establish structure-activity relationships (SAR), the synthesis of a variety of structural analogues is essential. This involves systematically altering different parts of the this compound scaffold and evaluating the impact on its properties.
Key strategies for synthesizing structural analogues include:
Varying the Urea Substituents: A library of compounds can be generated by reacting 2-aminothiazole (B372263) precursors with a diverse set of isocyanates or by employing various amines in the final urea formation step. nih.gov
Modifying the Linker: The length and nature of the acetic acid ester side chain can be altered. This can be achieved by starting with different α-halo esters in the initial Hantzsch thiazole synthesis.
Replacing the Thiazole Ring: Bioisosteric replacement of the thiazole ring with other five-membered heterocycles like oxazole, imidazole, or pyrazole (B372694) can provide insights into the importance of the thiazole sulfur and nitrogen atoms for biological activity.
These comparative studies are crucial for optimizing the lead compound and developing new derivatives with improved characteristics.
Theoretical and Computational Studies of Ethyl 2 Ureidothiazol 4 Ylacetate
Molecular Modeling and Conformational Analysis
The three-dimensional arrangement of atoms in a molecule, or its conformation, is crucial in determining its physical and biological properties. For flexible molecules like ethyl 2-ureidothiazol-4-ylacetate, which contains several rotatable single bonds, conformational analysis is key to identifying the most stable, low-energy forms. This analysis is typically performed using molecular mechanics or quantum chemical methods.
The study of different arrangements of atoms due to free rotation around carbon-carbon sigma bonds is known as conformational analysis. youtube.com These different spatial arrangements are called conformations or rotamers and are critical as they can influence the outcomes of chemical reactions. youtube.com For acyclic molecules, Newman projections are a useful tool to visualize the different conformations and the associated dihedral angles. libretexts.org The stability of these conformers is inversely related to their potential energy, which is influenced by factors such as steric interactions, torsional strain, and angle strain. libretexts.org
For cyclic compounds, such as those containing a thiazole (B1198619) ring, the ring itself can adopt different conformations to minimize strain. While five-membered rings like thiazole are relatively planar, they can exist in non-planar forms like the "envelope" or "half-chair" conformations to alleviate torsional and steric strain between substituents. youtube.com
Table 1: Calculated Conformational Data for a Generic Ureidothiazole Derivative
| Dihedral Angle | Description | Calculated Value (degrees) | Energy (kcal/mol) |
| θ1 (C-C-N-C) | Rotation of the ureido group | 0 (syn-planar) | 0.0 |
| 180 (anti-planar) | 1.5 | ||
| θ2 (N-C-C-O) | Rotation of the ethyl acetate (B1210297) group | 60 (gauche) | 0.2 |
| 180 (anti) | 0.0 |
Note: The data in this table is hypothetical and based on typical values observed in related structures for illustrative purposes.
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. These calculations provide detailed information about the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding a molecule's reactivity and spectroscopic behavior.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
In studies of benzothiazole (B30560) analogs, it was observed that the introduction of different substituents on the ring system affects the HOMO-LUMO energy gap. researchgate.net For instance, the presence of an electron-withdrawing group like trifluoromethyl (CF3) can lower the energy gap, while a system with no substituent may have a higher energy gap. researchgate.net The charge transfer within the molecule can be inferred from the energies of the HOMO and LUMO. researchgate.net
Table 2: Calculated Electronic Properties of a Generic Ureidothiazole Derivative
| Property | Description | Calculated Value |
| HOMO Energy | Highest Occupied Molecular Orbital Energy | -6.5 eV |
| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy | -1.2 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.3 eV |
| Dipole Moment | Measure of molecular polarity | 3.8 D |
Note: The data in this table is hypothetical and based on typical values observed in related structures for illustrative purposes.
Prediction of Intermolecular Interactions via Computational Methods
Understanding how a molecule interacts with its environment, such as solvent molecules or biological macromolecules, is crucial for predicting its behavior in various applications. Computational methods like molecular docking and molecular dynamics (MD) simulations are employed to study these intermolecular interactions.
Molecular docking predicts the preferred orientation of a molecule when it binds to a receptor or another molecule. This is particularly relevant in drug design, where the goal is to understand how a small molecule might interact with a protein's active site. For ureidothiazole derivatives, key interaction sites would include the hydrogen bond donors and acceptors of the ureido group, the nitrogen and sulfur atoms of the thiazole ring, and the ester group. These groups can form hydrogen bonds, and electrostatic and van der Waals interactions.
In silico studies of N-substituted thiazole derivatives have utilized molecular docking to predict their binding modes with enzymes. wjarr.com These studies often identify key hydrogen bond interactions and hydrophobic interactions that contribute to the binding affinity. wjarr.com For example, research on imidazole-thiazole hybrids has shown that the nitrogen atoms in the heterocyclic rings can form hydrogen bonds with amino acid residues like lysine (B10760008) and methionine in a protein's active site. nih.gov Additionally, the aromatic rings can participate in п-cation and п-п stacking interactions. nih.gov
In Silico Approaches for Structure-Property Relationship Elucidation
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. These models are built using calculated molecular descriptors that quantify various aspects of a molecule's structure, such as its size, shape, and electronic properties.
For a series of ureidothiazole derivatives, a QSAR model could be developed to predict their potential biological activity based on descriptors like molecular weight, lipophilicity (logP), and electronic parameters derived from quantum chemical calculations. Such models can guide the design of new compounds with enhanced properties.
Research on 2-aminothiazole (B372263) derivatives has successfully employed QSAR to build models that predict their inhibitory activity against specific enzymes. nih.gov The descriptors found to be significant in these models often relate to the molecule's topology and charge distribution, such as Moreau-Broto autocorrelation and Moran autocorrelation, as well as the total molecular surface area. nih.gov These studies demonstrate the utility of in silico approaches in understanding the key structural features that influence the biological activity of thiazole-based compounds. nih.gov Similarly, structure-activity relationship studies on other thiazole-based compounds have highlighted the importance of specific functional groups for their inhibitory effects. nih.gov
Investigation of Molecular Interactions and Biological Mechanisms of Action
Exploration of Potential Protein or Enzyme Binding Sites
The ureidothiazole scaffold is a recognized pharmacophore in medicinal chemistry, often investigated for its potential to interact with a range of protein and enzyme targets. For derivatives similar to Ethyl 2-ureidothiazol-4-ylacetate, research has frequently centered on kinase inhibition. For instance, various thiazole (B1198619) and thiadiazole carboxamide derivatives have been synthesized and evaluated as potential inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in cancer cell proliferation and migration. The binding of these compounds typically involves hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of the kinase domain.
Another area of exploration for related structures is their interaction with proteins involved in cellular stress responses and apoptosis. For example, certain 2,4-thiazolidinedione (B21345) derivatives have been designed to target the Bcl-2-associated athanogene 3 (BAG3) protein, which is overexpressed in many cancers and helps tumor cells evade apoptosis. nih.gov The interaction with BAG3 suggests that the thiazole moiety can serve as a scaffold for developing modulators of protein-protein interactions.
Analysis of Ligand-Receptor Interactions in Model Systems
The study of ligand-receptor interactions for ureidothiazole derivatives often employs a variety of biophysical and computational techniques. Surface Plasmon Resonance (SPR) is a key method used to determine the binding affinity and kinetics of these compounds with their protein targets. In a study on 2,4-thiazolidinedione derivatives targeting the BAG3 protein, SPR was utilized to quantify the binding affinity, identifying a lead compound with a dissociation constant (Kd) in the micromolar range. nih.gov
Saturation Transfer Difference (STD) Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for elucidating ligand-receptor interactions. STD NMR can identify the specific protons of a ligand that are in close proximity to the protein surface, providing valuable information about the binding epitope. This technique was used to confirm the binding of a thiazolidinedione derivative to the BAG3 protein. nih.gov Molecular modeling and docking studies are also routinely used to predict the binding modes of these compounds and to guide the design of more potent and selective derivatives.
Studies on Intracellular Localization and Cellular Permeability Mechanisms in in vitro Models
The cellular permeability of a compound is a critical factor in its potential biological activity. For thiazole-based compounds, their physicochemical properties, such as lipophilicity and hydrogen bonding capacity, play a significant role in their ability to cross cell membranes. The "Lipinski rule of 5" is often used as a guideline in the design of these molecules to favor good oral bioavailability. researchgate.net
In vitro cell-based assays are essential for determining the intracellular localization and effects of these compounds. For example, studies on (E)-2-styrylthiazole derivatives have utilized human neuroblastoma SH-SY5Y cells to assess their effects on cell proliferation. researchgate.net Such studies can provide insights into whether a compound can reach its intracellular target and exert a biological effect. The specific mechanisms of cellular uptake, whether through passive diffusion or active transport, would require further detailed investigation using specific cell lines and transport inhibitors.
Modulation of Biochemical Pathways in Cell-Free Systems
Cell-free assays are invaluable for studying the direct effects of a compound on a specific biochemical pathway or enzyme without the complexities of a cellular environment. For instance, the inhibitory activity of thiazole derivatives against specific kinases is often first determined using cell-free kinase assays. These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.
In the context of related compounds, studies on 2-(4-Methylthiazol-5-yl) ethyl nitrate (B79036) hydrochloride have shown modulation of the nuclear factor kappa B (NF-κB) signaling pathway and inhibition of inducible nitric oxide synthase (iNOS) activity in cell-free or isolated enzyme systems. nih.gov While this compound has a different substitution pattern, it highlights the potential for thiazole-containing molecules to interact with key signaling pathways. Such cell-free studies are crucial for understanding the direct molecular mechanism of action and for structure-activity relationship (SAR) studies to optimize the potency and selectivity of the compounds.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Hypothetical Systematic Variation of Substituents for SAR Profiling
A systematic investigation into the SAR of the Ethyl 2-ureidothiazol-4-ylacetate scaffold would logically involve modifications at several key positions to probe their influence on biological activity. These positions include the terminal nitrogen of the urea (B33335) moiety, the thiazole (B1198619) ring, and the ethyl acetate (B1210297) side chain.
A primary focus would be the substitution on the terminal urea nitrogen (R¹). This position is often critical for establishing key interactions with biological targets. Variations would typically include a range of substituents to explore the effects of electronics, sterics, and lipophilicity.
Another area for systematic variation would be the substitution on the thiazole ring itself (R² and R³). Although the parent scaffold is unsubstituted at position 5, introducing small alkyl or halogen groups could modulate the electronic properties and conformation of the entire molecule.
Finally, modification of the ethyl acetate group could be explored. The ester could be hydrolyzed to the corresponding carboxylic acid to introduce a negative charge, or it could be converted to various amides to explore additional hydrogen bonding interactions.
Table 1: Hypothetical Analogs of this compound for SAR Studies
| Compound ID | R¹ Substituent (Urea) | R² Substituent (Thiazole C5) | Side Chain Modification |
| Parent | H | H | Ethyl acetate |
| A1 | Methyl | H | Ethyl acetate |
| A2 | Phenyl | H | Ethyl acetate |
| A3 | 4-Chlorophenyl | H | Ethyl acetate |
| B1 | H | Methyl | Ethyl acetate |
| B2 | H | Chloro | Ethyl acetate |
| C1 | H | H | Carboxylic acid |
| C2 | H | H | N-methylamide |
Postulated Correlation of Structural Features with Functional Outcomes in Biological Assays
The functional consequences of the hypothetical variations described above would be highly dependent on the specific biological target. However, general trends can be postulated based on known properties of the functional groups.
For instance, the urea moiety is a potent hydrogen bond donor and acceptor. The NH groups can act as donors, while the carbonyl oxygen is a strong acceptor. The introduction of a substituent at the R¹ position would likely modulate these hydrogen bonding capabilities and introduce new steric or electronic interactions. An aryl group at R¹, for example, could engage in pi-stacking interactions with the target protein.
Modification of the ethyl acetate side chain would have a significant impact on the physicochemical properties of the compound. Conversion to a carboxylic acid would increase polarity and introduce a potential salt bridge interaction site. Amide derivatives would offer additional hydrogen bonding opportunities.
Putative Identification of Key Pharmacophoric Elements within the this compound Scaffold
A pharmacophore model for a molecule describes the essential spatial arrangement of features necessary for biological activity. For the this compound scaffold, a hypothetical pharmacophore could be constructed based on its key functional groups.
The essential elements would likely include:
Two hydrogen bond donors: The two NH groups of the urea moiety.
One hydrogen bond acceptor: The carbonyl oxygen of the urea.
One hydrogen bond acceptor: The ester carbonyl group.
Aromatic/Heterocyclic feature: The thiazole ring.
The spatial relationship between these features would be critical for productive binding to a target. The distance and relative orientation of the hydrogen bond donors and acceptors, as well as the position of the thiazole ring, would define the pharmacophoric space.
Conceptual Rational Design Principles for Optimized Molecular Probes
Based on the hypothetical SAR and pharmacophore model, rational design principles for optimizing molecular probes based on the this compound scaffold can be proposed.
The primary strategy would be to decorate the core scaffold with functional groups that complement the binding site of a specific biological target. For example, if the target has a hydrophobic pocket, appending a lipophilic group to the terminal urea nitrogen could enhance binding affinity. Conversely, if the target has a positively charged residue, the carboxylic acid derivative of the ethyl acetate side chain might be a more potent binder.
Another design principle would be to rigidify the scaffold to reduce the entropic penalty upon binding. This could be achieved by introducing cyclic constraints or by incorporating substituents that limit conformational flexibility.
Ultimately, without concrete experimental data from biological assays, these principles remain theoretical. The successful optimization of the this compound scaffold as a molecular probe would necessitate a cycle of design, synthesis, and biological testing to validate these hypotheses and iteratively improve the properties of the lead compound.
Advanced Analytical Methodologies for Characterization and Quantification
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular architecture of ethyl 2-ureidothiazol-4-ylacetate. By probing the interactions of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about its atomic arrangement and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are fundamental for structural confirmation.
In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the various protons in the molecule would be expected. The ethyl ester group would exhibit a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), arising from spin-spin coupling. The methylene protons of the acetate (B1210297) group attached to the thiazole (B1198619) ring would likely appear as a singlet. The thiazole ring proton would also present as a singlet. The protons of the ureido group (-NH-CO-NH₂) would appear as distinct signals, the chemical shifts of which can be sensitive to the solvent and concentration.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Ethyl CH₃ | ~1.2-1.4 | Triplet (t) |
| Ethyl CH₂ | ~4.1-4.3 | Quartet (q) |
| -CH₂- (acetate) | ~3.8-4.0 | Singlet (s) |
| Thiazole-H | ~6.5-7.0 | Singlet (s) |
| -NH- (urea) | Variable | Broad Singlet (br s) |
| -NH₂ (urea) | Variable | Broad Singlet (br s) |
This table presents expected ¹H NMR chemical shifts for this compound based on analogous compounds.
The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbonyl carbons of the ester and urea (B33335) groups would be expected to resonate at the downfield end of the spectrum. The carbon atoms of the thiazole ring would appear in the aromatic region, while the carbons of the ethyl group and the acetate methylene would be found in the upfield region.
Mass Spectrometry (MS) Applications
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula.
In a typical mass spectrum, a prominent peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would be observed. The fragmentation pattern of the molecule under ionization can also provide valuable structural information. Common fragmentation pathways for this compound might include the loss of the ethoxy group (-OCH₂CH₃) from the ester, cleavage of the acetate side chain, and fragmentation of the ureido group. The study of these fragment ions helps to piece together the molecular structure. Silylation is a derivatization technique that can be used in mass spectrometry to increase the volatility and stability of polar compounds. nih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. msu.educompoundchem.com The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional moieties. libretexts.orgvscht.czopenstax.org
Key expected IR absorption bands include a strong absorption for the ester carbonyl (C=O) stretching vibration, typically around 1730-1750 cm⁻¹. The carbonyl of the urea group would also show a strong absorption, usually in the range of 1640-1680 cm⁻¹. The N-H stretching vibrations of the urea group would appear as one or more bands in the region of 3200-3500 cm⁻¹. Other characteristic absorptions would include C-N stretching, C-O stretching, and vibrations associated with the thiazole ring. nih.gov
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
| N-H stretch (urea) | 3200-3500 |
| C-H stretch (aliphatic) | 2850-3000 |
| C=O stretch (ester) | 1730-1750 |
| C=O stretch (urea) | 1640-1680 |
| C=N stretch (thiazole) | ~1600 |
| C-O stretch (ester) | 1000-1300 |
This table presents expected IR absorption ranges for this compound based on characteristic functional group frequencies.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. The thiazole ring in this compound is an aromatic heterocycle and is expected to exhibit UV absorption. researchgate.netresearchgate.netrsc.orgfigshare.com The presence of the ureido and acetate substituents will influence the position and intensity of the absorption maxima (λ_max). The UV-Vis spectrum can be useful for quantitative analysis and for monitoring reactions involving this chromophore.
Chromatographic Techniques for Purity Assessment and Quantitative Analysis
Chromatographic methods are essential for separating this compound from impurities and for its quantitative determination in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for these purposes. numberanalytics.com
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for this compound. A reversed-phase HPLC method would likely be the primary choice for its analysis.
Method development would involve the optimization of several parameters. A C18 column is a common initial choice for the stationary phase due to its hydrophobicity. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, may be necessary to ensure the efficient elution of the target compound and the separation from any impurities. Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits significant absorbance, as determined from its UV-Vis spectrum. For quantitative analysis, a calibration curve would be constructed by analyzing a series of standards of known concentration. nih.gov Pre-column derivatization can be employed in HPLC to enhance the detectability of an analyte. libretexts.org
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. libretexts.org While this compound itself may have limited volatility due to the polar ureido group, GC analysis could be performed after a suitable derivatization step.
Derivatization, for instance by silylation of the ureido group, would increase the volatility and thermal stability of the molecule, making it amenable to GC analysis. The GC system would typically employ a capillary column with a non-polar or medium-polarity stationary phase. The carrier gas is usually an inert gas like helium or nitrogen. libretexts.org A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS would provide both retention time data for quantification and mass spectral data for structural confirmation of the derivatized compound. The analysis of N-heterocyclic compounds in complex matrices can be achieved using two-dimensional gas chromatography (GCxGC). concawe.euconcawe.eunih.gov
Crystallographic Analysis for Solid-State Structure Determination
The determination of the three-dimensional arrangement of atoms in a crystalline solid is achieved through crystallographic analysis, with single-crystal X-ray diffraction being the most definitive method. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound.
A comprehensive search of scientific databases and literature has been conducted to gather information on the crystallographic structure of this compound. This endeavor aimed to identify published research detailing its crystal system, space group, unit cell dimensions, and key structural features.
Despite extensive searches, no specific crystallographic data for this compound has been found in the available scientific literature. Consequently, details regarding its solid-state structure, including unit cell parameters and intermolecular interactions determined by X-ray crystallography, are not publicly available at this time.
While the synthesis and other analytical characterizations of related thiazole derivatives have been reported, the specific crystal structure of this compound remains unelucidated in published studies. Therefore, the generation of a data table with its crystallographic parameters is not possible. Further research, specifically single-crystal X-ray diffraction analysis, would be required to determine the precise solid-state architecture of this compound.
Exploration of Potential Applications in Chemical Biology and Materials Science
Utility as a Synthetic Intermediate for Complex Molecular Architectures
The primary value of ethyl 2-ureidothiazol-4-ylacetate lies in its role as a versatile synthetic intermediate. The presence of multiple reactive sites—the ureido group, the thiazole (B1198619) core, and the ester functionality—allows for a wide range of chemical transformations, making it a valuable scaffold for the construction of more complex molecular architectures.
A plausible and common synthetic route to this compound involves the reaction of the readily available ethyl 2-aminothiazole-4-acetate with an isocyanate or a urea (B33335) derivative. nih.govnih.gov This reaction, a nucleophilic addition of the amino group to the carbonyl of the isocyanate or urea, provides a straightforward method to introduce the ureido moiety. The resulting ureidothiazole can then serve as a precursor for a variety of heterocyclic compounds. For instance, the ureido group can participate in cyclization reactions to form fused ring systems, while the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules. nih.gov
The thiazole ring itself is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. nih.govresearchgate.net By using this compound as a starting material, chemists can access a library of novel thiazole derivatives with potential therapeutic applications.
Table 1: Potential Reactions of this compound
| Reactive Site | Reagent/Condition | Potential Product | Application |
| Ureido Group | Strong Acid/Base | Cyclized Derivatives | Synthesis of novel heterocycles |
| Ester Group | LiOH, NaOH | Carboxylic Acid | Further functionalization, amide coupling |
| Thiazole Ring | Electrophilic/Nucleophilic Reagents | Substituted Thiazoles | Tuning of electronic and steric properties |
Investigation as a Molecular Probe for Biochemical Pathway Elucidation
The structural motifs present in this compound suggest its potential application as a molecular probe for investigating biochemical pathways. The ureido and thiazole moieties are capable of engaging in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological macromolecules like proteins and nucleic acids. iitg.ac.inscispace.com
The ureido group, with its hydrogen bond donor and acceptor capabilities, can mimic the interactions of urea or other small molecules involved in biological processes. nih.gov This makes this compound a candidate for competitive binding studies or as a scaffold for the design of enzyme inhibitors. By incorporating a reporter group, such as a fluorophore or a biotin (B1667282) tag, into the molecule, it could be used to visualize and track specific biological events.
Furthermore, thiazole-containing compounds have been explored for their interactions with DNA. scispace.com The planar nature of the thiazole ring allows it to intercalate between the base pairs of DNA, potentially leading to the development of new DNA-targeting agents. The specific binding properties of this compound would need to be experimentally validated, but its chemical structure provides a strong rationale for its investigation in this area.
Potential in Supramolecular Chemistry and Self-Assembly Studies
The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The ureido group is a well-established motif in supramolecular chemistry due to its ability to form strong and directional hydrogen bonds. nih.gov This property can be exploited to drive the self-assembly of this compound into well-defined supramolecular structures, such as polymers, gels, and capsules. iitg.ac.innih.gov
The self-assembly of ureidothiazole derivatives can be influenced by factors such as solvent polarity and temperature, allowing for the controlled formation of different aggregates. iitg.ac.in The resulting supramolecular materials could find applications in areas such as drug delivery, sensing, and catalysis. For example, a self-assembled ureidothiazole-based gel could be used to encapsulate and release a therapeutic agent in a controlled manner.
Research into its Role in Functional Materials Development
The unique combination of a conjugated thiazole system and a hydrogen-bonding ureido group makes this compound an interesting candidate for the development of functional materials. Thiazole-based polymers are known for their electronic and optical properties, and have been investigated for use in organic light-emitting diodes (OLEDs) and organic solar cells.
The introduction of the ureido group could provide a means to control the packing and morphology of these materials through hydrogen bonding, which can have a significant impact on their performance. The ability of ureidothiazoles to self-assemble into ordered structures could also be beneficial for creating materials with anisotropic properties. Further research into the synthesis and characterization of polymers and other materials derived from this compound is warranted to explore their full potential in this area.
Future Research Directions and Unanswered Questions
Identifying Gaps in Fundamental Understanding of Reactivity and Interactions
Key unanswered questions include:
How does the electron-donating or -withdrawing nature of the ureido group modulate the aromaticity and reactivity of the thiazole (B1198619) ring?
What is the preferred site of electrophilic substitution and nucleophilic attack on the Ethyl 2-ureidothiazol-4-ylacetate molecule?
To what extent does the ethyl acetate (B1210297) side chain participate in or influence reactions at the thiazole core?
What are the pKa values of the ureido protons, and how does this influence the compound's behavior in different chemical environments?
Furthermore, the hydrogen bonding capabilities of the ureido group are of significant interest. mdpi.com The potential for both intra- and intermolecular hydrogen bonding could have profound effects on the compound's physical properties, crystal packing, and interactions with biological macromolecules. Detailed spectroscopic and crystallographic studies are needed to elucidate these hydrogen bonding networks.
Proposed Avenues for Further Structural Elaboration and Diversification
The structural framework of this compound offers multiple points for elaboration and diversification, a key strategy in the development of novel bioactive compounds. nih.govacs.org
Future synthetic efforts could focus on:
Modification of the Ureido Group: The terminal nitrogen of the ureido moiety provides a handle for the introduction of a wide array of substituents. This could include alkyl, aryl, or heterocyclic groups, potentially leading to derivatives with altered electronic properties and biological activities. nih.govresearchgate.net
Functionalization of the Thiazole Ring: While the C2 and C4 positions are substituted, the C5 position of the thiazole ring is a prime candidate for functionalization through electrophilic substitution reactions. rsc.org Introducing various groups at this position could significantly impact the molecule's steric and electronic profile.
Variation of the Ester Group: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, esters, or other functional groups. This would allow for the exploration of the importance of this side chain in potential applications.
Synthesis of Analogs: The synthesis of analogs where the urea (B33335) linkage is replaced by a thiourea (B124793) or guanidinium (B1211019) group could provide valuable structure-activity relationship (SAR) data. nih.gov
These diversification strategies could lead to a library of related compounds for screening in various biological assays.
Challenges and Opportunities in Utilizing the Compound as a Research Tool
The utility of this compound as a research tool is currently hypothetical but holds potential. The presence of multiple functional groups suggests it could serve as a versatile building block in organic synthesis. nih.gov
Challenges:
Synthesis: The development of a robust and scalable synthesis for this compound is a primary hurdle. Efficient methods for the construction of the ureidothiazole core are necessary to make the compound readily accessible for further studies. rsc.org
Characterization: Thorough characterization of the compound and its derivatives will be essential. This includes unambiguous structural elucidation using techniques like NMR and X-ray crystallography, as well as detailed analysis of its physicochemical properties.
Lack of Precedent: The limited existing data on this specific compound means that researchers will be navigating uncharted territory, which can be both a challenge and an opportunity.
Opportunities:
Scaffold for Library Synthesis: Its multifunctional nature makes it an attractive starting point for the creation of diverse chemical libraries for high-throughput screening.
Probe for Biological Systems: If specific biological activities are identified, the compound could be developed into a chemical probe to study particular biological pathways or enzyme functions. The ureido and thiazole motifs are present in many biologically active molecules. nih.govfrontiersin.org
Material Science Applications: The hydrogen bonding capabilities of the ureido group could be exploited in the design of supramolecular assemblies or functional materials. mdpi.com
Directions for Mechanistic Investigations and Advanced Computational Modeling
To fully understand the potential of this compound, detailed mechanistic investigations and advanced computational modeling are crucial.
Mechanistic Investigations:
Reaction Kinetics: Studying the kinetics of reactions involving the different functional groups will provide insight into their relative reactivities.
Isotope Labeling Studies: These studies can help to elucidate reaction mechanisms, particularly for rearrangements or migrations of the ureido group.
Trapping of Intermediates: Identifying and characterizing reactive intermediates will be key to understanding the reaction pathways.
Advanced Computational Modeling:
Density Functional Theory (DFT) Calculations: DFT can be used to predict the electronic structure, reactivity indices (such as Fukui functions), and spectroscopic properties of the molecule. rsc.org This can help to rationalize experimental observations and guide synthetic efforts.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational flexibility of the molecule and its interactions with solvent molecules or biological targets.
Docking Studies: If a biological target is identified, molecular docking simulations can be used to predict the binding mode and affinity of this compound and its derivatives. rsc.org
By combining experimental and computational approaches, a comprehensive understanding of the chemical and physical properties of this compound can be achieved, paving the way for its potential application in various scientific fields.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 2-ureidothiazol-4-ylacetate, and how can reaction intermediates be characterized?
- Methodological Answer : this compound is typically synthesized via multi-step reactions involving thiazole ring formation, urea coupling, and esterification. Key intermediates (e.g., thiazole precursors) can be characterized using thin-layer chromatography (TLC) for progress monitoring and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity . For purity assessment, high-resolution mass spectrometry (HR-MS) is recommended .
Q. Which spectroscopic techniques are most effective for verifying the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the thiazole ring protons (δ 6.5–7.5 ppm), urea NH groups (δ 8.0–10.0 ppm), and ethyl ester protons (δ 1.2–4.3 ppm) .
- FT-IR : Confirm urea C=O (1640–1680 cm⁻¹) and ester C=O (1720–1750 cm⁻¹) stretches .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks if single crystals are obtainable .
Q. How can researchers assess the compound’s biological activity in early-stage studies?
- Methodological Answer : Preliminary assays include:
- Enzyme inhibition studies : Use fluorometric or colorimetric assays (e.g., kinase or protease targets) with IC₅₀ calculations .
- Cellular viability assays : Employ MTT or resazurin-based tests to evaluate cytotoxicity in cancer/hepatic cell lines .
- Molecular docking : Screen against protein databases (PDB) to predict binding affinities to targets like CDK1 or GSK3β .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound under varying conditions?
- Methodological Answer :
- Design of Experiments (DoE) : Systematically vary parameters (solvent polarity, temperature, catalyst loading) to identify optimal conditions .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts for urea coupling efficiency .
- Purification : Compare column chromatography vs. recrystallization for yield and purity trade-offs .
Q. How should researchers address contradictions in spectral data or biological activity results?
- Methodological Answer :
- Data validation : Replicate experiments with fresh reagents to rule out degradation .
- Comparative analysis : Cross-reference NMR/IR data with structurally analogous compounds (e.g., ethyl 2-(2-acetamidothiazol-4-yl)acetate ).
- Statistical testing : Apply ANOVA or t-tests to assess significance of biological activity variations .
Q. What computational methods are suitable for predicting the compound’s reactivity or metabolic stability?
- Methodological Answer :
- DFT calculations : Model electrophilic/nucleophilic sites using Gaussian or ORCA software .
- ADMET prediction : Use tools like SwissADME to estimate solubility, CYP450 metabolism, and blood-brain barrier penetration .
Q. How can stability studies be designed to evaluate this compound under different storage conditions?
- Methodological Answer :
- Forced degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light, then monitor degradation via HPLC .
- Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life at standard storage temperatures .
Q. What strategies are effective for modifying the compound to enhance target selectivity?
- Methodological Answer :
- SAR studies : Synthesize derivatives with substituent variations (e.g., halogenation at the thiazole 5-position or urea N-alkylation) and test against target vs. off-target proteins .
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to improve bioavailability .
Data Presentation Guidelines
- Tables : Include reaction yields, spectroscopic assignments, and bioactivity IC₅₀ values with error margins .
- Figures : Use annotated chromatograms, dose-response curves, and docking poses to highlight key findings .
- Statistical reporting : Adhere to significant figures and confidence intervals (e.g., 95% CI) for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
